6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline
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Overview
Description
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline is an organic compound with the molecular formula C17H14N2O5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of methoxy and nitro groups in its structure makes it a compound of interest in various chemical and biological research fields.
Preparation Methods
The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for the substitution reaction .
Chemical Reactions Analysis
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Lacks the nitro and 4-methoxyphenoxy groups, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the methoxy and 4-methoxyphenoxy groups, affecting its solubility and reactivity.
5-(4-Methoxyphenoxy)quinoline: Lacks the nitro group, which is crucial for certain biological activities.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
5452-59-5 |
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Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
6-methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline |
InChI |
InChI=1S/C17H14N2O5/c1-22-11-5-7-12(8-6-11)24-17-13-4-3-9-18-16(13)14(19(20)21)10-15(17)23-2/h3-10H,1-2H3 |
InChI Key |
YBKVDWIITXASBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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